molecular formula C12H10FN3 B1458093 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine CAS No. 1799434-57-3

2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine

Cat. No.: B1458093
CAS No.: 1799434-57-3
M. Wt: 215.23 g/mol
InChI Key: MPPLJXVJYCTWDS-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in regulating the immune response to infection . Furthermore, this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and consistent modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments, thereby modulating its biological effects .

Chemical Reactions Analysis

2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine can be compared with other similar compounds such as imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine derivatives. These compounds share similar core structures but differ in their substituents and biological activities. The presence of the fluorine atom in this compound enhances its lipophilicity and metabolic stability, making it unique among its analogs .

Properties

IUPAC Name

2-(2-fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3/c13-10-5-2-1-4-9(10)11-8-16-7-3-6-14-12(16)15-11/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPLJXVJYCTWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN=C2N1CC(=N2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196015
Record name Imidazo[1,2-a]pyrimidine, 2-(2-fluorophenyl)-3,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799434-57-3
Record name Imidazo[1,2-a]pyrimidine, 2-(2-fluorophenyl)-3,5-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799434-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrimidine, 2-(2-fluorophenyl)-3,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine
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2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine
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2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine
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Reactant of Route 6
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